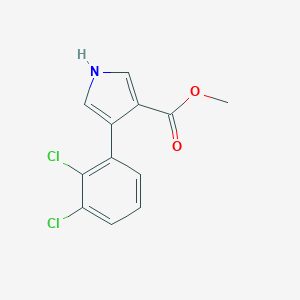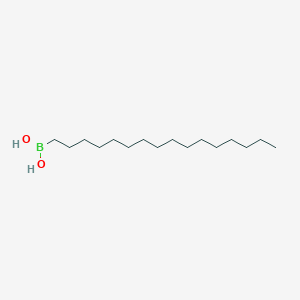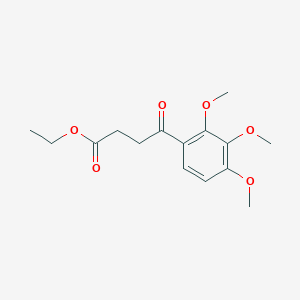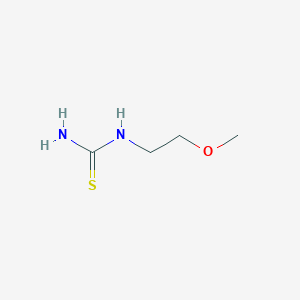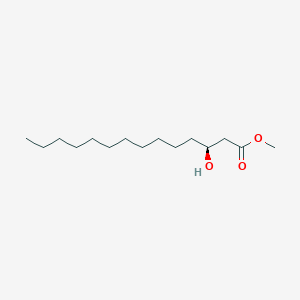
2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
FR-31564 的合成涉及多个步骤:
1,3-二溴丙烷与二乙基膦酸酯的缩合反应: 该反应生成二乙基-3-溴丙基膦酸酯。
与丁醛肟的反应: 使用乙醇中的乙醇钠,形成二乙基-3-(丁叉胺基)丙基膦酸酯-N-氧化物。
工业生产方法通常遵循类似的合成路线,但针对大规模生产进行了优化,以确保高收率和纯度。
化学反应分析
FR-31564 经历了各种化学反应:
氧化和还原: 这些反应对于修饰分子内的官能团至关重要。
取代反应: 常见的试剂包括乙醇钠和盐酸,它们促进不同官能团的取代。
水解: 该反应对于将中间体转化为最终产物至关重要.
这些反应形成的主要产物包括各种膦酸酯衍生物,它们对于该化合物的生物活性至关重要。
科学研究应用
FR-31564 具有广泛的科学研究应用:
化学: 它被用作研究膦酸化学和开发新的合成方法的模型化合物。
生物学: 该化合物用于研究细菌耐药机制以及膦酸酯在生物系统中的作用。
医药: FR-31564 是一种有效的抗疟疾剂,也用于治疗细菌感染,特别是革兰氏阴性细菌引起的感染
工业: 该化合物用于开发新的抗生素和其他药物.
作用机制
FR-31564 通过抑制异戊二烯的生物合成发挥作用,异戊二烯是细菌细胞膜的必需成分。它专门针对酶 1-脱氧-D-木酮糖 5-磷酸还原异构酶,阻断独立于甲羟戊酸的异戊二烯合成途径。 这种抑制导致必需异戊二烯的产生减少,最终导致细菌细胞死亡 .
相似化合物的比较
FR-31564 与其他膦酸抗生素(如 FR-32863 和 FR-33289)相似。 它在抑制独立于甲羟戊酸的异戊二烯合成途径方面具有独特的能力,使其对某些细菌菌株和疟疾寄生虫特别有效 . 其他类似化合物包括:
FR-32863: 另一种具有类似抗菌特性的膦酸抗生素。
FR-33289: 一种由不同链霉菌菌株产生的膦酸抗生素.
属性
CAS 编号 |
107188-37-4 |
|---|---|
分子式 |
C22H25NO5 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
[2-[(4-aminophenoxy)methyl]-2,5,7,8-tetramethyl-4-oxo-3H-chromen-6-yl] acetate |
InChI |
InChI=1S/C22H25NO5/c1-12-13(2)21-19(14(3)20(12)27-15(4)24)18(25)10-22(5,28-21)11-26-17-8-6-16(23)7-9-17/h6-9H,10-11,23H2,1-5H3 |
InChI 键 |
LHBDZFJPOIRNNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |
同义词 |
2-(4-AMINOPHENOXYMETHYL)-2,5,7,8-TETRAMETHYL-4-OXOCHROMAN-6-YL ACETATE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

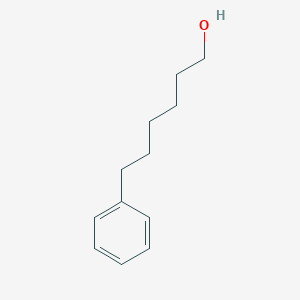

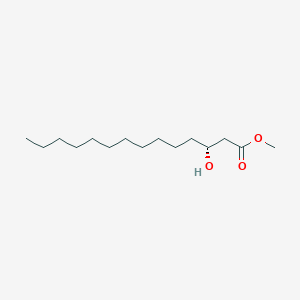
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)
